molecular formula C10H9N3O B1399596 4-(Pyridazin-3-yloxy)aniline CAS No. 1250501-36-0

4-(Pyridazin-3-yloxy)aniline

Cat. No. B1399596
M. Wt: 187.2 g/mol
InChI Key: BVBDCABSXKPGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridazin-3-yloxy)aniline is an organic compound derived from the reaction between aniline and pyridazine-3-carbonitrile. It is related to 3-chloro-4-(pyridazin-3-yloxy)aniline, which has a molecular weight of 221.65 .


Molecular Structure Analysis

The InChI code for 3-chloro-4-(pyridazin-3-yloxy)aniline, a related compound, is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This suggests a similar structure for 4-(Pyridazin-3-yloxy)aniline, but without the chlorine atom.

Scientific Research Applications

Molecular Docking and QSAR Studies

  • Title: Docking and QSAR Studies for c-Met Kinase Inhibitors
  • Applications: This study performed docking of various compounds, including those related to 4-(Pyridazin-3-yloxy)aniline, complexed with c-Met kinase. It analyzed the orientations and active conformations of these inhibitors. Quantitative Structure–Activity Relationship (QSAR) methods were used to predict biological activities, providing insights into the molecular features contributing to high inhibitory activity.
  • Source: (Caballero et al., 2011)
  • Title: Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline
  • Applications: This research focused on polyaniline (PANI), a polymer closely related to aniline derivatives. It discussed the regulation of its properties for applications in alternative energy sources, non-linear optics, and other fields. This indicates the potential of 4-(Pyridazin-3-yloxy)aniline in similar applications.
  • Source: (Gospodinova & Terlemezyan, 1998)
  • Title: Synthesis, Crystal Structures, and Biological Evaluation of Pyridazine Derivatives
  • Applications: This study involves the synthesis of functionalized pyridazine derivatives, closely related to 4-(Pyridazin-3-yloxy)aniline. These compounds were evaluated for antimicrobial activities, suggesting the potential application of 4-(Pyridazin-3-yloxy)aniline in creating compounds with antimicrobial properties.
  • Source: (Singh et al., 2020)

properties

IUPAC Name

4-pyridazin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDCABSXKPGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridazin-3-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridazin-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Pyridazin-3-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Pyridazin-3-yloxy)aniline
Reactant of Route 4
4-(Pyridazin-3-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Pyridazin-3-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Pyridazin-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.